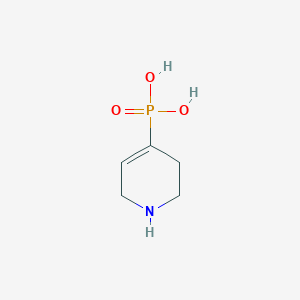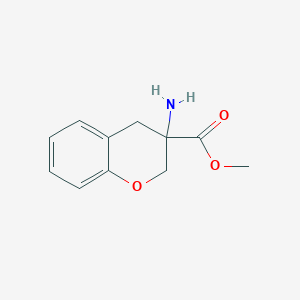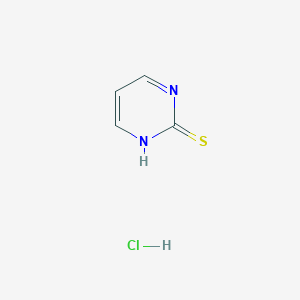
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate, commonly known as EMODA, is an organic compound belonging to the family of oxadiazole derivatives. It is a colorless to light yellow liquid with a low melting point and a boiling point of approximately 185°C. EMODA is a useful intermediate in organic synthesis and has been widely used in the production of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
科学研究应用
EMODA has been widely used in scientific research as a reagent or catalyst in organic synthesis. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other organic compounds. Additionally, EMODA has been used as a catalyst in the synthesis of polymers, as a stabilizer for metal complexes, and as a ligand in coordination chemistry.
作用机制
The mechanism of action of EMODA is not yet fully understood. However, it is believed to act as a Lewis acid, which can form complexes with Lewis bases. This enables the formation of new bonds between the reactants, leading to the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMODA are not yet fully understood. However, studies have shown that EMODA can inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have pharmacological activity. Additionally, EMODA has been used as an antioxidant and anti-inflammatory agent in some studies.
实验室实验的优点和局限性
EMODA has several advantages for laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively stable under normal laboratory conditions. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of reactions. However, EMODA is also highly flammable and should be handled with caution.
未来方向
The potential applications of EMODA in scientific research are numerous. In the future, it may be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it may be used as a catalyst in the synthesis of polymers, as a stabilizer for metal complexes, and as a ligand in coordination chemistry. Furthermore, further research is needed to better understand the biochemical and physiological effects of EMODA.
合成方法
The synthesis of EMODA involves the reaction of 2-chloro-5-methyl-3-oxo-1,3,4-oxadiazole with ethyl acetate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically performed at a temperature of 80-90°C for a period of 6-8 hours. The product is then isolated and purified by column chromatography.
属性
IUPAC Name |
ethyl 2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-6(10)4-9-7(11)13-5(2)8-9/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGPGGRUJUCEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)OC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

phenyl-lambda6-sulfanone](/img/structure/B6600417.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)
![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)
phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)


